(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Catalog No.
S1486993
CAS No.
85610-68-0
M.F
C32H60O5Si2
M. Wt
581 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy...

CAS Number

85610-68-0

Product Name

(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C32H60O5Si2

Molecular Weight

581 g/mol

InChI

InChI=1S/C32H60O5Si2/c1-12-13-16-19-25(36-38(8,9)31(2,3)4)22-23-27-26(20-17-14-15-18-21-30(34)35)28(33)24-29(27)37-39(10,11)32(5,6)7/h14,17,22-23,25-27,29H,12-13,15-16,18-21,24H2,1-11H3,(H,34,35)/b17-14-,23-22+/t25-,26+,27+,29+/m0/s1

InChI Key

BRBHMBZUHVGCEJ-QRWOBSJNSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

The compound (Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid is a complex organic molecule characterized by multiple functional groups and stereocenters. Its structure includes a heptenoic acid backbone with a cyclopentyl moiety and several tert-butyl(dimethyl)silyl ether groups. The presence of these groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to enhance solubility and bioavailability.

The chemical reactivity of this compound can be analyzed through various classes of reactions typical in organic chemistry. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic substitutions: The silyl ether groups can undergo hydrolysis or substitution reactions under acidic or basic conditions.
  • Elimination reactions: The heptenoic acid structure allows for potential elimination reactions leading to the formation of double bonds.

These reactions are facilitated by the presence of specific functional groups, which can be activated under certain conditions, allowing for further synthetic modifications.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures have been shown to exhibit various pharmacological effects, including anti-inflammatory and anticancer activities. Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program can be utilized to estimate its potential biological activities based on its chemical structure .

Synthesis of (Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid typically involves multi-step synthetic routes that may include:

  • Formation of the cyclopentyl ring: This could involve cyclization reactions from linear precursors.
  • Introduction of silyl protecting groups: Tert-butyl(dimethyl)silyl groups can be added through silylation reactions.
  • Construction of the heptenoic acid backbone: This may involve carbon chain elongation techniques such as alkylation or coupling reactions.

The exact synthetic route would depend on the availability of starting materials and desired stereochemistry.

This compound's unique structure positions it well for several applications:

  • Pharmaceutical Development: Due to its potential biological activity, it could serve as a lead compound in drug discovery.
  • Chemical Research: Its complex structure makes it a suitable candidate for studies in organic synthesis and reaction mechanisms.
  • Material Science: The presence of silyl groups may lend itself to applications in polymer chemistry or as a precursor for novel materials.

Interaction studies often focus on how compounds like this interact with biological targets, such as enzymes or receptors. Techniques such as molecular docking and high-throughput screening can be employed to evaluate binding affinities and biological responses. Understanding these interactions is crucial for predicting pharmacological effects and optimizing therapeutic efficacy.

Several compounds share structural similarities with (Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid, including:

  • Cyclopentene derivatives: These compounds often exhibit unique reactivity patterns due to ring strain.
  • Alkenoic acids: Similarities in functional groups make them relevant for comparative biological activity studies.
  • Silylated compounds: These compounds are known for their enhanced stability and solubility characteristics.

Comparison Table

Compound TypeStructural FeaturesBiological Activity
Cyclopentene DerivativesContain cyclopentene ringsVaries; some exhibit anti-cancer properties
Alkenoic AcidsUnsaturated carboxylic acidsOften anti-inflammatory
Silylated CompoundsContain silyl ether groupsEnhanced solubility and stability

This compound stands out due to its intricate combination of functionalities that may not be present in simpler analogs, potentially leading to unique biological activities and applications in medicinal chemistry.

Prostaglandins, first isolated from seminal fluid in 1935, are lipid-derived autacoids that regulate inflammation, vascular tone, and cellular homeostasis. Their molecular architecture—a cyclopentane ring with two aliphatic chains and oxygenated functional groups—presents synthetic challenges due to stereochemical precision and sensitivity to oxidation. Early syntheses, such as E.J. Corey’s landmark 1969 total synthesis of prostaglandins, relied on protecting groups like silyl ethers to stabilize reactive hydroxyl moieties during multi-step reactions. The introduction of tert-butyldimethylsilyl (TBS) groups in the 1980s revolutionized prostaglandin chemistry by enabling selective deprotection and functionalization, as seen in intermediates like TBS-Corey lactone aldehyde.

Role of Advanced Intermediates in Modern Drug Discovery

Advanced intermediates like (Z)-7-[(1R,2R,3R)-3-TBS-oxy-2-[(E,3S)-3-TBS-oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid are pivotal for synthesizing prostaglandin analogues with enhanced receptor specificity and metabolic stability. For example, latanoprost (a glaucoma drug) and bimatoprost (an ocular hypotensive agent) derive from similar intermediates, where TBS groups protect hydroxyls during Wittig reactions and cyclopropane ring formation. These intermediates also facilitate structural diversification, allowing researchers to optimize pharmacokinetic properties while minimizing off-target effects.

Dates

Last modified: 08-15-2023

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